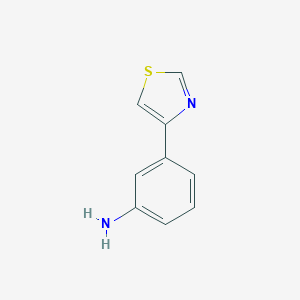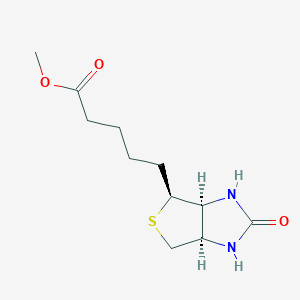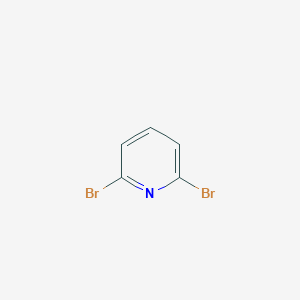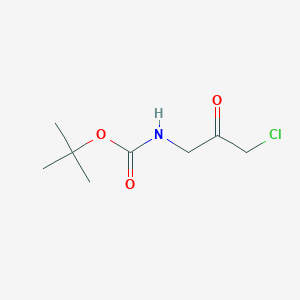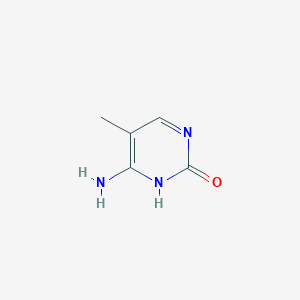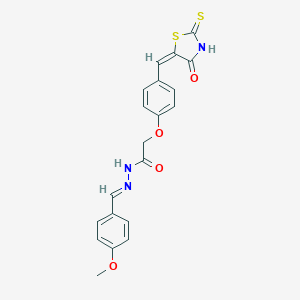
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide, also known as MTTC, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTTC is a hydrazone derivative of thiazolidine-2,4-dione, which is a well-known scaffold in medicinal chemistry. In Synthesis method: MTTC can be synthesized by the reaction of 2-(4-methoxybenzylidene) hydrazinecarbothioamide and 5-(4-formylphenyl)-2-thioxo-4-thiazolidinone in the presence of acetic acid. The reaction is carried out under reflux conditions for several hours, and the product is obtained in good yield after purification. Scientific research application: MTTC has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. MTTC has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting tumor growth in vitro and in vivo. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to have antidiabetic activity by reducing blood glucose levels and improving insulin sensitivity. Mechanism of action: The mechanism of action of MTTC is not fully understood, but it is believed to act through multiple pathways. MTTC has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the acetylation of histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes. MTTC has also been reported to inhibit the activity of NF-κB, a transcription factor involved in the regulation of inflammation and immune response. Inhibition of NF-κB leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Biochemical and physiological effects: MTTC has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. MTTC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MTTC has been reported to improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. Advantages and limitations for lab experiments: One of the advantages of using MTTC in lab experiments is its relatively simple synthesis method. MTTC can be synthesized in good yield using readily available starting materials. Additionally, MTTC has been shown to have low toxicity in animal models, which makes it a promising candidate for further preclinical studies. However, one of the limitations of using MTTC in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Future directions: There are several future directions for the research on MTTC. One of the potential applications of MTTC is in the treatment of cancer. Further studies are needed to elucidate the mechanism of action of MTTC and its potential as a chemotherapeutic agent. Additionally, MTTC has been shown to have anti-inflammatory and antidiabetic activity, which makes it a potential candidate for the treatment of inflammatory and metabolic diseases. Further studies are needed to investigate the efficacy and safety of MTTC in animal models and clinical trials.
特性
CAS番号 |
139298-31-0 |
|---|---|
製品名 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((4-methoxyphenyl)methylene)hydrazide |
分子式 |
C20H17N3O4S2 |
分子量 |
427.5 g/mol |
IUPAC名 |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C20H17N3O4S2/c1-26-15-6-4-14(5-7-15)11-21-23-18(24)12-27-16-8-2-13(3-9-16)10-17-19(25)22-20(28)29-17/h2-11H,12H2,1H3,(H,23,24)(H,22,25,28)/b17-10+,21-11+ |
InChIキー |
AQTQWCIMESMCGD-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3 |
SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3 |
同義語 |
N-[(4-methoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene -thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



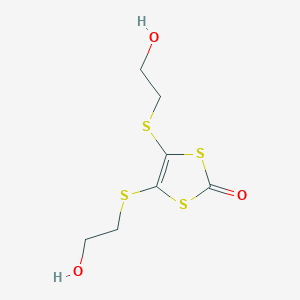

![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)



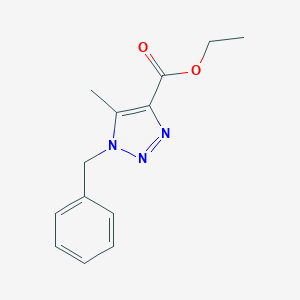
![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
